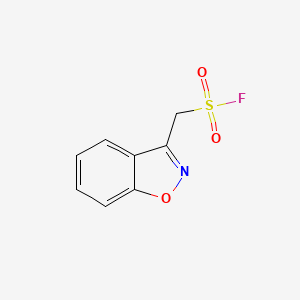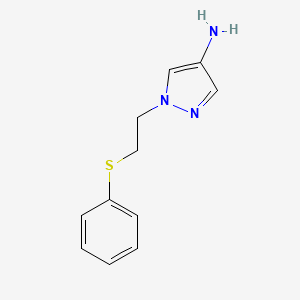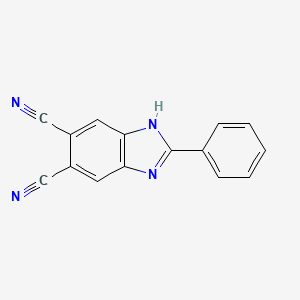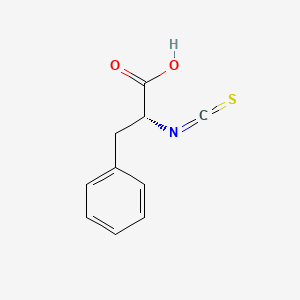
(R)-2-Isothiocyanato-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Isothiocyanato-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-2-amino-3-phenylpropanoic acid with thiophosgene (CSCl2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the isothiocyanate group. The reaction can be summarized as follows:
(R)-2-Amino-3-phenylpropanoic acid+CSCl2→(R)-2-Isothiocyanato-3-phenylpropanoic acid+HCl+CO2
Industrial Production Methods
In an industrial setting, the production of ®-2-Isothiocyanato-3-phenylpropanoic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The phenyl ring can undergo oxidation reactions to form hydroxylated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or secondary amines (R2-NH) in the presence of a base like triethylamine (TEA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
®-2-Isothiocyanato-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which ®-2-Isothiocyanato-3-phenylpropanoic acid exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, or thiol groups on proteins and enzymes, leading to the modification of their structure and function. This covalent modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Isothiocyanato-3-phenylpropanoic acid: The enantiomer of the ® form, with similar chemical properties but different biological activities due to its stereochemistry.
Phenylisothiocyanate: Lacks the carboxylic acid group, making it less reactive in certain biological contexts.
2-Isothiocyanato-3-phenylpropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-2-Isothiocyanato-3-phenylpropanoic acid is unique due to its chiral nature, which allows for specific interactions with chiral biological molecules. This specificity can lead to distinct biological effects compared to its enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
(2R)-2-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
AAIBCNPCPXWKTH-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N=C=S |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


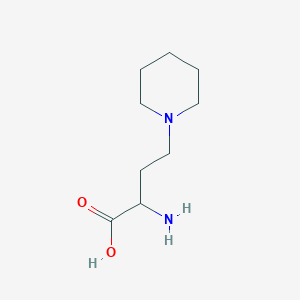
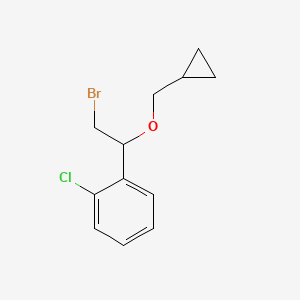
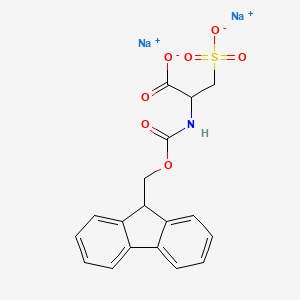
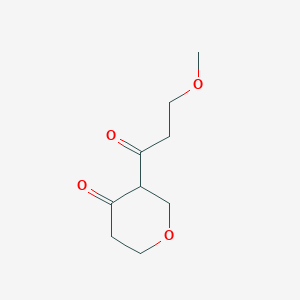

![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
